molecular formula C15H14N4S B12544144 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- CAS No. 674333-60-9

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl-

Cat. No.: B12544144
CAS No.: 674333-60-9
M. Wt: 282.4 g/mol
InChI Key: CKJOPHUBYHDSMD-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- is a chemical compound with the molecular formula C9H10N4S. It is known for its unique structure, which includes a pyrimidine ring substituted with a thiazole ring and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- typically involves the reaction of 2-aminopyrimidine with 2,4-dimethyl-5-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and quality control .

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-methyl-
  • 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-ethyl-
  • 2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-propyl-

Uniqueness

2-Pyrimidinamine, 4-(2,4-dimethyl-5-thiazolyl)-N-phenyl- is unique due to the presence of the phenyl group, which enhances its binding affinity to certain molecular targets compared to its methyl, ethyl, and propyl analogs. This structural feature contributes to its distinct chemical and biological properties.

Properties

CAS No.

674333-60-9

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

IUPAC Name

4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C15H14N4S/c1-10-14(20-11(2)17-10)13-8-9-16-15(19-13)18-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,18,19)

InChI Key

CKJOPHUBYHDSMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NC(=NC=C2)NC3=CC=CC=C3

Origin of Product

United States

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